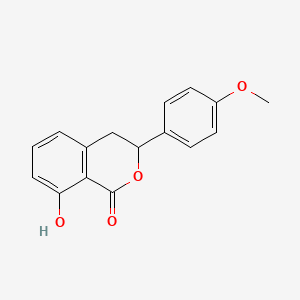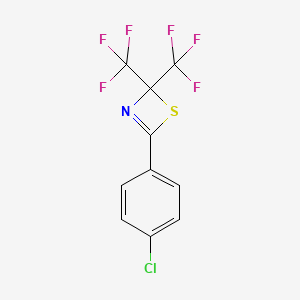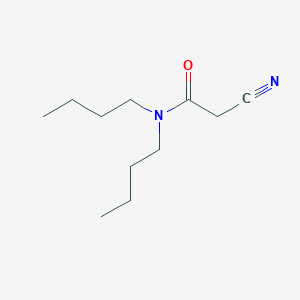![molecular formula C10H13NO3 B14632874 N-[(2-Hydroxy-5-methylphenyl)methyl]glycine CAS No. 55739-34-9](/img/structure/B14632874.png)
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a glycine moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine typically involves the reaction of 2-hydroxy-5-methylbenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol or 2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The glycine moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 2-Hydroxy-5-methylbenzoic acid
- 2-Hydroxy-5-methylbenzyl alcohol
- 2-Hydroxy-5-methylbenzylamine
Uniqueness
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is unique due to the presence of both a hydroxy group and a glycine moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
55739-34-9 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) |
InChIキー |
AJYYYGWQZUFIOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



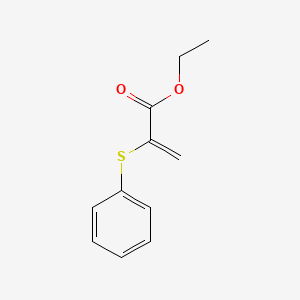
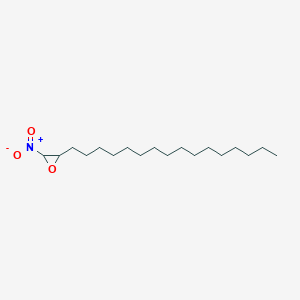


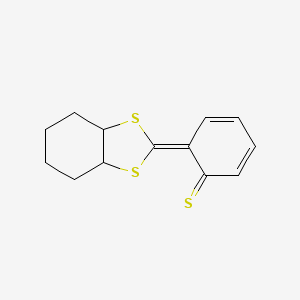

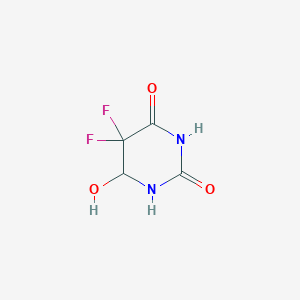

sulfanium bromide](/img/structure/B14632837.png)
